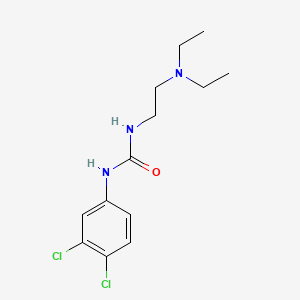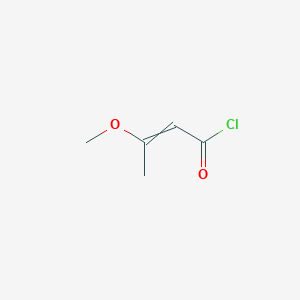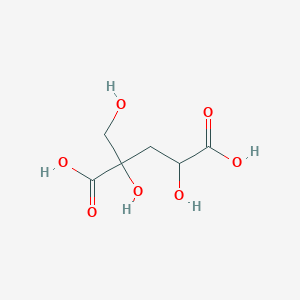
2,4-Dihydroxy-2-(hydroxymethyl)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxy-2-(hydroxymethyl)pentanedioic acid is an organic compound with significant importance in various scientific fields. It is characterized by its unique structure, which includes two hydroxyl groups and a hydroxymethyl group attached to a pentanedioic acid backbone. This compound is known for its versatility and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-2-(hydroxymethyl)pentanedioic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of a suitable precursor, followed by the introduction of the hydroxymethyl group. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of environmentally benign solvents and reagents is also a consideration in industrial production to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dihydroxy-2-(hydroxymethyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the hydroxyl groups into hydrogen atoms, resulting in the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
2,4-Dihydroxy-2-(hydroxymethyl)pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its use as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,4-Dihydroxy-2-(hydroxymethyl)pentanedioic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the hydroxymethyl group play crucial roles in these interactions, facilitating binding to enzymes and receptors. This binding can modulate various biochemical pathways, leading to the observed effects in biological systems.
Comparación Con Compuestos Similares
Glutaric Acid:
2-Hydroxyisocaproic Acid: This compound has a similar structure but differs in the position and number of hydroxyl groups.
Uniqueness: 2,4-Dihydroxy-2-(hydroxymethyl)pentanedioic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
98574-40-4 |
|---|---|
Fórmula molecular |
C6H10O7 |
Peso molecular |
194.14 g/mol |
Nombre IUPAC |
2,4-dihydroxy-2-(hydroxymethyl)pentanedioic acid |
InChI |
InChI=1S/C6H10O7/c7-2-6(13,5(11)12)1-3(8)4(9)10/h3,7-8,13H,1-2H2,(H,9,10)(H,11,12) |
Clave InChI |
GILDUJVRGZIQLX-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)O)C(CO)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


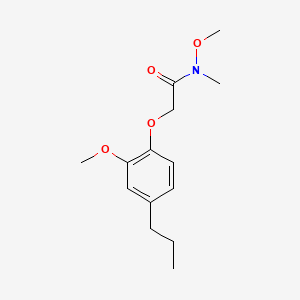

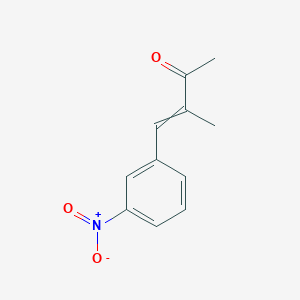
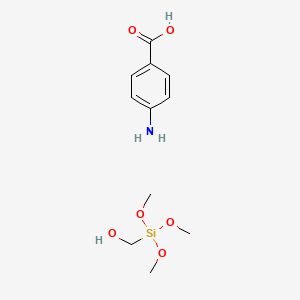
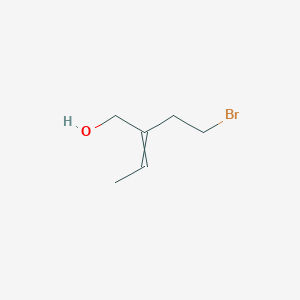

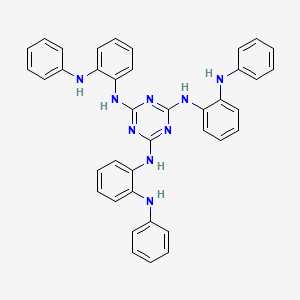
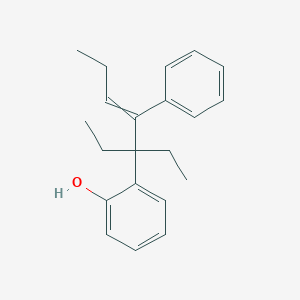
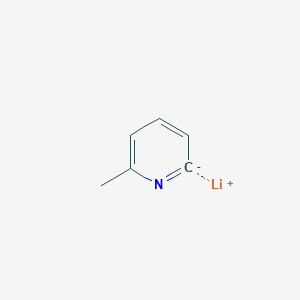
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)

![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
